molecular formula C13H21ClN4O B1424785 (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl CAS No. 1220034-03-6

(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

Cat. No. B1424785
M. Wt: 284.78 g/mol
InChI Key: NOEKBFSOVOTQND-UHFFFAOYSA-N
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Description

Synthesis Analysis

I found a paper that describes a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles2. However, it doesn’t directly relate to the synthesis of “(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl”.


Scientific Research Applications

  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research .
    • Application Summary : 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been used in various biomedical applications due to their structural similarity with purine bases adenine and guanine .
    • Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) .
  • TRK Inhibitors

    • Field : Medicinal Chemistry .
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
    • Methods of Application : The synthesis of these inhibitors is based on scaffold hopping and computer-aided drug design .
    • Results : Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Synthesis and Antiproliferative Activity of 2,4,6,7

    • Field : Medicinal Chemistry .
    • Application Summary : This study discusses the synthesis and antiproliferative activity of a series of compounds, which might include similar structures to the compound you mentioned .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The results or outcomes obtained are not specified in the available information .
  • Discovery of 1- (4-methoxyphenyl)-7-oxo-6- (4- (2-oxopiperidin-1-yl

    • Field : Medicinal Chemistry .
    • Application Summary : This research discusses the discovery of a compound with a similar structure to the one you mentioned .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The results or outcomes obtained are not specified in the available information .
  • Synthesis and Antiproliferative Activity of 2,4,6,7

    • Field : Medicinal Chemistry .
    • Application Summary : This study discusses the synthesis and antiproliferative activity of a series of compounds, which might include similar structures to the compound you mentioned .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The results or outcomes obtained are not specified in the available information .
  • Discovery of 1- (4-methoxyphenyl)-7-oxo-6- (4- (2-oxopiperidin-1-yl

    • Field : Medicinal Chemistry .
    • Application Summary : This research discusses the discovery of a compound with a similar structure to the one you mentioned .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The results or outcomes obtained are not specified in the available information .

Future Directions

I’m sorry I couldn’t provide more detailed information. The compound you’re asking about may not have been extensively studied, or the information may not be readily available in the sources I have access to. If you have access to scientific databases or journals, they might have more detailed information.


properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c1-9-4-2-3-7-17(9)13(18)12-10-8-14-6-5-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEKBFSOVOTQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 2
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 3
Reactant of Route 3
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 4
Reactant of Route 4
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 5
Reactant of Route 5
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 6
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

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